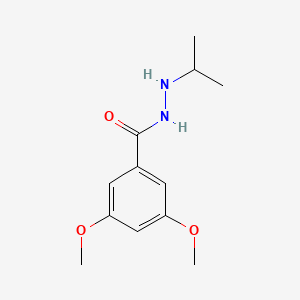
Benzoic acid, 3,5-dimethoxy-, 2-isopropylhydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3,5-dimethoxy-, 2-isopropylhydrazide is a chemical compound known for its unique structure and properties. It is derived from benzoic acid, which is a simple aromatic carboxylic acid. The addition of methoxy groups at the 3 and 5 positions, along with an isopropylhydrazide group, gives this compound distinct chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-dimethoxy-, 2-isopropylhydrazide typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxybenzoic acid.
Hydrazide Formation: The carboxylic acid group of 3,5-dimethoxybenzoic acid is converted to its corresponding hydrazide by reacting with isopropylhydrazine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle significant quantities of starting materials.
Catalysts: Employing catalysts to enhance reaction rates and improve yield.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,5-dimethoxy-, 2-isopropylhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include various hydrazine derivatives, substituted benzoic acids, and methoxy-substituted aromatic compounds.
Scientific Research Applications
Benzoic acid, 3,5-dimethoxy-, 2-isopropylhydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which benzoic acid, 3,5-dimethoxy-, 2-isopropylhydrazide exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.
Pathways: It may influence metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzoic Acid: Lacks the isopropylhydrazide group but shares the methoxy substitutions.
2-Isopropylhydrazine: Contains the hydrazine group but lacks the aromatic benzoic acid structure.
Uniqueness
Benzoic acid, 3,5-dimethoxy-, 2-isopropylhydrazide is unique due to the combination of methoxy and isopropylhydrazide groups, which confer distinct chemical and biological properties not found in similar compounds.
Properties
CAS No. |
100311-37-3 |
|---|---|
Molecular Formula |
C12H18N2O3 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3,5-dimethoxy-N'-propan-2-ylbenzohydrazide |
InChI |
InChI=1S/C12H18N2O3/c1-8(2)13-14-12(15)9-5-10(16-3)7-11(6-9)17-4/h5-8,13H,1-4H3,(H,14,15) |
InChI Key |
ZGPGUXAQJIMHCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NNC(=O)C1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




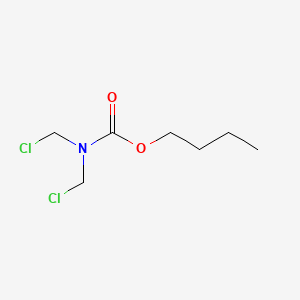
![(1S,2R,5R,6S,7S,8R,9R,11R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B15342450.png)
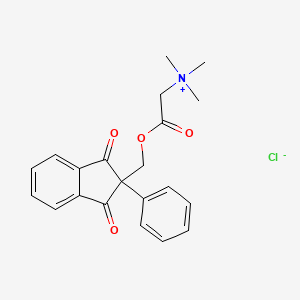

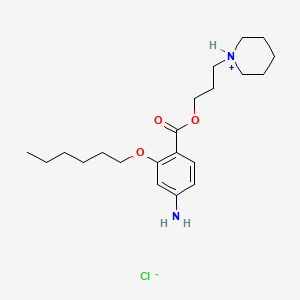

![[2-(2,6-Dimethylphenoxy)-2-oxo-1-phenylethyl]-diethylazanium chloride](/img/structure/B15342496.png)

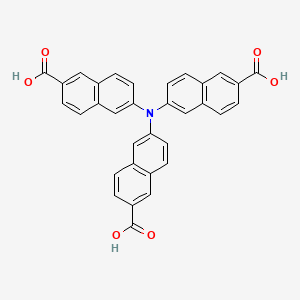
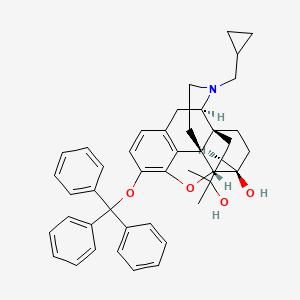
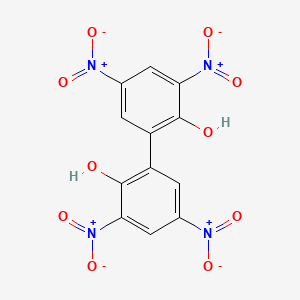
![Acetamide, 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]-N-phenyl-](/img/structure/B15342518.png)
